Enantiomeric Purity: Chiral Center at Piperidine C3 Confers Stereochemical Distinction Over Achiral N-(Piperidin-4-yl)pyridin-2-amine
N-(Piperidin-3-yl)pyridin-2-amine possesses a stereogenic center at the C3 position of the piperidine ring, enabling isolation of (R)- and (S)-enantiomers with distinct biological activities. In contrast, N-(piperidin-4-yl)pyridin-2-amine is achiral and cannot offer enantiomer-specific target engagement. The (S)-enantiomer (CAS 1421125-94-1) is commercially available with an enantiomeric excess typically ≥95%, while the (R)-enantiomer (CAS 2152698-41-2) is also supplied, allowing for direct comparison of enantiomer-dependent potency and selectivity . Patent literature referencing ALK and c-Met inhibition specifically exemplifies the (S)-configured scaffold, indicating chiral preference in kinase active sites [1].
| Evidence Dimension | Chirality – presence of stereogenic center |
|---|---|
| Target Compound Data | One chiral center; (S)-enantiomer CAS 1421125-94-1; (R)-enantiomer CAS 2152698-41-2 |
| Comparator Or Baseline | N-(Piperidin-4-yl)pyridin-2-amine – no chiral center |
| Quantified Difference | 1 vs 0 stereogenic centers; enantiomeric excess ≥95% for commercial (S)-form |
| Conditions | Structural comparison based on molecular topology |
Why This Matters
Stereochemistry directly impacts binding affinity and selectivity; procurement of a defined enantiomer is mandatory for reproducible SAR studies and avoids confounding racemic mixtures.
- [1] Medical University of Lublin. Piperidine and aminopyridine derivative ALK/c-Met inhibitor. https://ppm.umlub.pl/info/record/ View Source
